2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have garnered interest due to their potential biological activities. These compounds are characterized by a fused thiazole and pyrimidine ring system, which can be further substituted to yield a variety of derivatives with diverse properties and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of substituted 3,4-dihydropyrimidine(1H)-2-thiones with various reagents. For instance, the reaction with methyl chloroacetate in boiling toluene has been shown to yield thiazolo[3,2-a]pyrimidines in good yield . Another approach involves the transformation of dimethyl acetone-1,3-dicarboxylate through a series of reactions to yield carboxylate derivatives . Additionally, the condensation of pyrimidine carboxylic acid derivatives with bromoacetyl coumarins followed by cyclization has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using techniques such as 1H NMR spectroscopy and X-ray crystallography. The crystal structure of a related ethyl ester derivative revealed a distorted boat conformation for the pyrimidine ring, with hydrogen-bonded dimers forming a two-dimensional network in the crystal . This structural information is crucial for understanding the reactivity and potential interactions of these molecules with biological targets.
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions, including alkylation, aminomethylation, and acylation. The site of reactivity can vary depending on the reaction conditions and the nature of the substituents. For example, alkylation of a 1,3,4-oxadiazole derivative proceeded at the sulfur atom, while aminomethylation and acylation occurred at the nitrogen atom . These reactions allow for the introduction of different functional groups, further diversifying the chemical space of these heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidines are influenced by their molecular structure and the nature of their substituents. The presence of various functional groups such as esters, thiones, and carboxylates can affect properties like solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures, such as hydrogen bonding, can also impact the compound's stability and solid-state properties . Understanding these properties is essential for the development of new compounds with desired biological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
Biginelli-compounds Synthesis : The compound has been studied for its synthesis and reactions as a Biginelli compound. It has been used in the synthesis of various derivatives, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, through condensation with dielectrophiles. These derivatives are of interest in medicinal chemistry and organic synthesis (Kappe & Roschger, 1989).
Structural Modification Studies : Studies on thiazolo[3,2-a]pyrimidine derivatives have been conducted to understand how structural modifications impact their supramolecular aggregation and conformational features. This research provides insights into the molecular interactions and packing features of such compounds (Nagarajaiah & Begum, 2014).
Crystal Structure Analysis : The crystal structure of derivatives of thiazolo[3,2-a]pyrimidine has been analyzed to understand their spatial structure. This is crucial for the development of new biologically active compounds (Ukrainets, Grinevich & Alekseeva, 2017).
Pharmaceutical and Biological Applications
Synthesis of Pharmacologically Active Derivatives : Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for potential pharmaceutical applications, including anti-inflammatory and antinociceptive activities. This research is pivotal in the development of new therapeutic agents (Alam, Khan, Siddiqui & Ahsan, 2010).
Antioxidant and Cytotoxic Activities : Novel thiazolo[3,2-a]pyrimidine derivatives have been synthesized and characterized, with studies conducted on their antioxidant and cytotoxic activities. This research contributes to the development of compounds with potential medicinal benefits (Khalilpour, Asghari & Pourshab, 2019).
oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic AcidSynthesis and Chemical Reactions The compound has been studied for various chemical reactions and synthesis processes. Kappe and Roschger (1989) explored the reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, demonstrating the synthesis of thiazolo[3,2-a]pyrimidines through condensation processes and various rearrangements (Kappe & Roschger, 1989). Peterlin-Mašič et al. (2000) studied the reaction of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid with amines, leading to the synthesis of various amide derivatives (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Structural and Conformational Studies Nagarajaiah and Begum (2014) conducted structural analysis of thiazolo[3,2-a]pyrimidine derivatives, revealing insights into their conformational features and the impact of different substituents on intermolecular interaction patterns (Nagarajaiah & Begum, 2014). Another study by Ukrainets, Grinevich, and Alekseeva (2017) developed an effective method for the spatial structure analysis of a thiazolo[3,2-a]pyrimidine derivative, highlighting its potential as a starting material for new biologically active compounds (Ukrainets, Grinevich, & Alekseeva, 2017).
Pharmacological Applications Alam et al. (2010) synthesized and evaluated thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities, finding significant efficacy in certain derivatives (Alam, Khan, Siddiqui, & Ahsan, 2010). Khalilpour, Asghari, and Pourshab (2019) synthesized novel thiazolo[3,2‐a]pyrimidine derivatives and evaluated their antioxidant and cytotoxic activities, demonstrating their potential as effective agents (Khalilpour, Asghari, & Pourshab, 2019).
Safety And Hazards
Future Directions
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid” and similar compounds could be promising scaffolds for the design of new medicines, including anticancer drugs .
properties
IUPAC Name |
2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-4-5(2)15-9-10-3-6(8(13)14)7(12)11(4)9/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTILPFUDSBFNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532152 | |
Record name | 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
CAS RN |
79932-56-2 | |
Record name | 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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